Cas no 16414-34-9 (3-Bromo-4,5-dihydroxybenzaldehyde)
3-Bromo-4,5-dihydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4,5-dihydroxybenzaldehyde
- 5-BROMOPROTOCATECHUALDEHYDE
- Benzaldehyde,3-bromo-4,5-dihydroxy-
- Protocatechualdehyde,5-bromo- (6CI,7CI,8CI)
- 3,4-Dihydroxy-5-bromobenzaldehyde
- 5-Bromo-3,4-dihydroxybenzaldehyde
- Bromoprotocatechualdehyde
- NSC 139675
- AKOS B029187
- CHEMBL401368
- DTXSID30167711
- BDBM50526044
- EN300-106071
- CS-0103468
- 5-bromoprotocatechualdehyde, AldrichCPR
- NS00025365
- NSC139675
- NSC-139675
- GVSGSHGXUXLQNS-UHFFFAOYSA-N
- A882480
- AKOS000269718
- 16414-34-9
- BENZALDEHYDE, 3-BROMO-4,5-DIHYDROXY-
- 3-bromo-4,5-dihydroxy-benzaldehyde
- J-511903
- MB00252
- MFCD00016608
- EINECS 240-463-8
- SCHEMBL1005213
- Z381416832
- UNII-KC2J6HXJ8S
- Q63408581
- FT-0620173
- KC2J6HXJ8S
- D76360
- SS-4168
- AKOS BBS-00004672
- SY110460
- STK400015
- Benzaldehyde, 3-bromo-4,5-dihydroxy-;5-Bromoprotocatechualdehyde;
- DB-010055
-
- MDL: MFCD00016608
- Inchi: 1S/C7H5BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H
- InChI Key: GVSGSHGXUXLQNS-UHFFFAOYSA-N
- SMILES: BrC1=CC(C=O)=CC(=C1O)O
Computed Properties
- Exact Mass: 215.94200
- Monoisotopic Mass: 215.942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.901±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 230 ºC
- Boiling Point: 297.4°Cat760mmHg
- Flash Point: 133.7°C
- Refractive Index: 1.4630 (estimate)
- Solubility: Slightly soluble (1.6 g/l) (25 º C),
- PSA: 57.53000
- LogP: 1.67280
3-Bromo-4,5-dihydroxybenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Bromo-4,5-dihydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056469-500mg |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | >95% | 500mg |
5883CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056469-1g |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | >95% | 1g |
7379CNY | 2021-05-07 | |
| Chemenu | CM109439-1g |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | 95% | 1g |
$325 | 2021-06-17 | |
| Alichem | A019064647-1g |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | 95% | 1g |
329.33 USD | 2021-06-17 | |
| TRC | B993635-50mg |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B993635-100mg |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B993635-500mg |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Ambeed | A185736-100mg |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | 95% | 100mg |
$27.0 | 2025-02-24 | |
| Ambeed | A185736-250mg |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | 95% | 250mg |
$33.0 | 2025-02-24 | |
| Ambeed | A185736-1g |
3-Bromo-4,5-dihydroxybenzaldehyde |
16414-34-9 | 95% | 1g |
$100.0 | 2025-02-24 |
3-Bromo-4,5-dihydroxybenzaldehyde Suppliers
3-Bromo-4,5-dihydroxybenzaldehyde Related Literature
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2006 23 669
-
2. Marine natural productsRobert A. Hill Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2007 103 125
-
3. Total synthesis of silychristin, an antihepatotoxic flavonolignanHitoshi Tanaka,Masaru Hiroo,Kazuhiko Ichino,Kazuo Ito J. Chem. Soc. Chem. Commun. 1988 749
Additional information on 3-Bromo-4,5-dihydroxybenzaldehyde
3-Bromo-4,5-dihydroxybenzaldehyde: A Versatile Compound with Diverse Applications
3-Bromo-4,5-dihydroxybenzaldehyde (CAS No. 16414-34-9) is a brominated derivative of benzaldehyde that has garnered significant attention in the chemical and pharmaceutical industries. This compound, characterized by its unique bromine and hydroxyl functional groups, exhibits a range of interesting properties that make it valuable for various applications. Researchers and industry professionals are increasingly exploring its potential in organic synthesis, medicinal chemistry, and material science.
The molecular structure of 3-Bromo-4,5-dihydroxybenzaldehyde features a benzene ring substituted with a bromine atom at the 3-position and two hydroxyl groups at the 4 and 5 positions, along with an aldehyde group. This arrangement contributes to its reactivity and versatility in chemical reactions. The presence of the electron-withdrawing bromine and electron-donating hydroxyl groups creates a balanced electronic environment, making it a useful intermediate in the synthesis of more complex molecules.
One of the most notable applications of 3-Bromo-4,5-dihydroxybenzaldehyde is in the field of pharmaceutical research. Its structure serves as a building block for the development of novel drug candidates, particularly in the areas of anti-inflammatory and antioxidant agents. Recent studies have highlighted its potential in designing compounds that target oxidative stress-related diseases, a topic of growing interest in the medical community.
In addition to its pharmaceutical uses, 3-Bromo-4,5-dihydroxybenzaldehyde is also employed in organic synthesis as a precursor for various heterocyclic compounds. Its ability to undergo electrophilic aromatic substitution and nucleophilic addition reactions makes it a valuable tool for chemists working on the synthesis of complex organic molecules. The compound's reactivity is often leveraged in the production of flavonoids and polyphenols, which are widely studied for their biological activities.
The compound's role in material science is another area of active research. Scientists are investigating its potential in the development of functional materials, such as polymers and coatings, due to its ability to form stable bonds with other molecules. Its photophysical properties are also of interest, particularly in the design of fluorescent probes and sensors for environmental and biological applications.
From a commercial perspective, the demand for 3-Bromo-4,5-dihydroxybenzaldehyde has been steadily increasing, driven by its diverse applications. Suppliers and manufacturers are focusing on optimizing production processes to meet the growing needs of the pharmaceutical and chemical industries. The compound is typically synthesized through bromination of 4,5-dihydroxybenzaldehyde, a process that requires careful control of reaction conditions to ensure high yield and purity.
Quality control is a critical aspect of 3-Bromo-4,5-dihydroxybenzaldehyde production. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify the compound's purity and structural integrity. These measures are essential to ensure that the material meets the stringent requirements of its end-use applications.
For researchers and industry professionals seeking reliable sources of 3-Bromo-4,5-dihydroxybenzaldehyde, it is important to partner with reputable suppliers who adhere to strict quality standards. The compound is available in various grades, ranging from research-grade to pharmaceutical-grade, depending on the intended application. Proper storage and handling are also crucial to maintain its stability and shelf life.
Looking ahead, the future of 3-Bromo-4,5-dihydroxybenzaldehyde appears promising, with ongoing research uncovering new potential uses. Its versatility and unique chemical properties position it as a valuable asset in the toolkit of chemists and researchers across multiple disciplines. As scientific advancements continue, this compound is likely to play an increasingly important role in the development of innovative solutions for healthcare, materials, and beyond.
In summary, 3-Bromo-4,5-dihydroxybenzaldehyde (CAS No. 16414-34-9) is a multifaceted compound with significant applications in pharmaceuticals, organic synthesis, and material science. Its unique structure and reactivity make it a valuable intermediate for a wide range of chemical processes. As research progresses, the full potential of this compound is expected to be further unlocked, offering exciting opportunities for innovation and discovery.
16414-34-9 (3-Bromo-4,5-dihydroxybenzaldehyde) Related Products
- 14045-41-1(2,3-Dibromo-4,5-dihydroxybenzaldehyde)
- 2973-76-4(5-Bromovanillin)
- 117654-19-0(3-bromo-5-methylbenzene-1,2-diol)
- 90109-64-1(3-Bromo-4,5-diethoxybenzaldehyde)
- 2973-77-5(3,5-Dibromo-4-hydroxybenzaldehyde)
- 2973-78-6(3-Bromo-4-hydroxybenzaldehyde)
- 3111-37-3(3-Bromo-5-ethoxy-4-hydroxybenzaldehyde)
- 61203-46-1(Benzoic acid,3-bromo-4,5-dihydroxy-)
- 6948-30-7(3-Bromo-4,5-dimethoxybenzaldehyde)
- 90109-65-2(3-Bromo-4-ethoxy-5-methoxybenzaldehyde)